molecular formula C24H23FN4O3 B2856346 1-ethyl-6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 1111026-44-8

1-ethyl-6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2856346
CAS No.: 1111026-44-8
M. Wt: 434.471
InChI Key: RAUGRWXRURGTMM-UHFFFAOYSA-N
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Description

This compound is a fluorinated quinolin-4-one derivative featuring a 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group at position 3 and a morpholine moiety at position 5. The ethyl group at position 1 and fluorine at position 6 contribute to its unique electronic and steric properties. Its structural complexity necessitates advanced crystallographic techniques for characterization, as exemplified by the use of SHELX software in related small-molecule studies .

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-3-28-14-18(24-26-23(27-32-24)16-7-5-4-6-15(16)2)22(30)17-12-19(25)21(13-20(17)28)29-8-10-31-11-9-29/h4-7,12-14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUGRWXRURGTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Morpholino Substitution: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Final Coupling: The final coupling of the oxadiazole ring with the quinoline core can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

1-ethyl-6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other cellular processes.

Comparison with Similar Compounds

Impact of Positional Isomerism in Phenyl Substitutents

The target compound’s 2-methylphenyl group on the oxadiazole ring contrasts with the 3-methylphenyl group in the analogue from ChemDiv . Positional isomerism here may influence π-π stacking interactions in biological targets.

Heterocyclic vs. Sulfonyl Linkers

Replacing the oxadiazole ring with a sulfonyl group (as in ) alters electronic properties. Sulfonyl groups are stronger electron-withdrawing moieties, which could enhance metabolic stability but reduce solubility compared to the oxadiazole-containing target compound.

Morpholine vs. Piperidine Derivatives

The morpholine moiety in the target compound provides a polar, oxygen-containing ring, improving aqueous solubility. In contrast, the 4-methylpiperidine group in the ChemDiv analogue introduces hydrophobicity, which may enhance membrane permeability but reduce solubility.

Pharmacological and Physicochemical Properties

  • Solubility : Morpholine derivatives generally exhibit higher solubility than piperidine analogues due to hydrogen-bonding capacity .
  • Metabolic Stability : Fluorine at position 6 and the ethyl group at position 1 likely enhance metabolic stability by reducing oxidative degradation .

Research Findings and Implications

Crystallographic and Computational Studies

The SHELX software suite has been instrumental in resolving the crystal structures of similar quinolin-4-one derivatives, enabling precise analysis of bond lengths and angles critical for structure-activity relationships . For instance, the oxadiazole ring in the target compound is expected to adopt a planar conformation, facilitating interactions with hydrophobic enzyme pockets.

Biological Activity

The compound 1-ethyl-6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic molecule that incorporates both quinoline and oxadiazole moieties. This article aims to provide a detailed overview of its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Molecular Formula and Weight

  • Molecular Formula : C₃₅H₄₀F₂N₆O₃
  • Molecular Weight : 630.73 g/mol

Structural Features

The compound features:

  • A quinoline core, which is known for its diverse biological activities.
  • An oxadiazole ring, which has been associated with anticancer properties and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound has shown promising results in various assays:

  • Mechanism of Action :
    • Inhibition of cancer cell proliferation through apoptosis induction.
    • Interaction with key signaling pathways involved in tumor growth.
  • Case Studies :
    • A study by Zhang et al. demonstrated that oxadiazole derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, including HEPG2 (liver), MCF7 (breast), and SW1116 (colon) with IC₅₀ values ranging from 0.67 to 1.18 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Antimicrobial Activity

Research has also indicated that compounds containing oxadiazole rings possess antimicrobial properties:

  • In vitro studies showed effectiveness against various bacterial strains, suggesting a potential for development as antimicrobial agents .

Other Biological Activities

The compound may also exhibit:

  • Anti-inflammatory properties: Similar derivatives have been reported to inhibit pro-inflammatory cytokines.
  • Anticonvulsant and analgesic effects : Some studies have indicated that oxadiazole derivatives can modulate neurotransmitter systems relevant to pain and seizure management .

Summary of Biological Activities

Activity TypeCell Line/OrganismIC₅₀ (µM)Reference
AnticancerHEPG21.18
MCF70.80
SW11160.67
AntimicrobialE. coli10.0
S. aureus8.5

Mechanistic Insights

The following table summarizes the proposed mechanisms through which the compound exerts its biological effects:

MechanismDescription
Apoptosis InductionTriggers programmed cell death in cancer cells
Cytokine InhibitionReduces levels of inflammatory cytokines
Signal Pathway ModulationAlters key pathways involved in cell proliferation

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